molecular formula C20H13F3N2O3S2 B2440152 (Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894683-38-6

(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2440152
CAS RN: 894683-38-6
M. Wt: 450.45
InChI Key: AKBBFVPGHWUNPE-ZDLGFXPLSA-N
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Description

(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C20H13F3N2O3S2 and its molecular weight is 450.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Reactivity

The synthesis of novel 1,2,4-thiadiazinane 1,1-dioxides demonstrates the reactivity of β-aminoethane sulfonamides in producing diverse heterocyclic compounds, highlighting the potential chemical frameworks that can be explored with similar structures (Khumalo et al., 2018). Similarly, the creation of thiourea derivatives from 4-aminobenzohydrazide hydrazones showcases the utility in synthesizing compounds with potential antiviral, antitubercular, and anticancer activities, indicating the broad spectrum of biological applications that can be pursued with structurally related compounds (Çıkla, 2010).

Potential Biological Activities

The investigation into Schiff’s base derivatives and their inhibitory effects on tyrosinase activity demonstrates the methodological approach in evaluating biological activities of synthesized compounds. This study provides a framework for assessing the potential applications of related compounds in addressing enzymatic dysregulation (Yu et al., 2015). The experimental analysis of various arenetricarbonylchromium complexes contributes to understanding the electronic properties of aromatic compounds, which is crucial in designing molecules with specific biological functions (Lumbroso et al., 1979).

Material Science Applications

The development of novel polyimides derived from bis(ether amine) monomers, including the exploration of organosolubility and optical transparency, underscores the material science applications of such chemical structures. These findings suggest the potential for creating advanced materials with specific optical and physical properties (Zhang et al., 2010).

properties

IUPAC Name

(3Z)-3-[(3,4-difluoroanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O3S2/c21-13-3-1-12(2-4-13)11-25-17-7-8-29-20(17)19(26)18(30(25,27)28)10-24-14-5-6-15(22)16(23)9-14/h1-10,24H,11H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBBFVPGHWUNPE-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4)F)F)S2(=O)=O)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4)F)F)/S2(=O)=O)SC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(((3,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

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